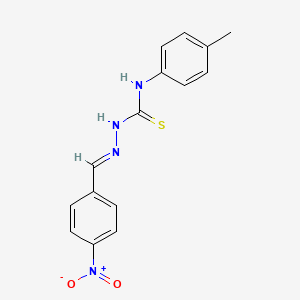
N-(2,6-dimethylphenyl)-2-(2-isobutoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(2-isobutoxyphenoxy)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPA belongs to the class of compounds known as amides and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of DIPA is not fully understood. However, it is believed that DIPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DIPA has also been found to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
DIPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DIPA also reduces the activity of ion channels, which results in the reduction of pain signals. In addition, DIPA has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DIPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to using DIPA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on DIPA. One area of research is the development of DIPA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DIPA in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of DIPA and its safety and efficacy for human use.
Conclusion
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. DIPA has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are still limitations to using DIPA in lab experiments, its potential therapeutic applications make it a promising area of research for the future.
Synthesemethoden
DIPA can be synthesized through the reaction of 2,6-dimethylphenylamine with 2-(2-isobutoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DIPA, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DIPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. DIPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)12-23-17-10-5-6-11-18(17)24-13-19(22)21-20-15(3)8-7-9-16(20)4/h5-11,14H,12-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNHMRESIRHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)

![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
